![molecular formula C14H18N2O2 B7594140 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone
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Overview
Description
2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone, also known as A-84543, is a novel compound with potential applications in the field of neuroscience. This compound was first synthesized in the early 1990s by researchers at Abbott Laboratories, who were investigating the effects of various compounds on the central nervous system.
Mechanism of Action
The exact mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone is not fully understood, but it is believed to act as a partial agonist at nicotinic acetylcholine receptors. This means that it can bind to these receptors and activate them to some extent, but not as strongly as the natural neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, possibly by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone is that it has a high affinity for nicotinic acetylcholine receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of this compound is that it is relatively unstable and can degrade quickly, which can make it difficult to work with in the lab.
Future Directions
There are several potential future directions for research on 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone. One possibility is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis or traumatic brain injury. Another direction could be to study its effects on other neurotransmitter systems in the brain, such as the dopamine or serotonin systems. Additionally, further research could be done to optimize the synthesis of this compound and improve its stability for use in lab experiments.
Synthesis Methods
The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone involves several steps, starting with the reaction of 2-ethoxypyridine with 2-bromoacetone to form a pyridinium salt. This is then reacted with 2-azabicyclo[2.2.1]hept-5-en-3-one to form the final product. The overall yield of this synthesis is around 25%.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone has been studied extensively for its potential use as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In particular, this compound has been shown to have a high affinity for nicotinic acetylcholine receptors in the brain, which are believed to play a role in these conditions.
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-13-8-11(5-6-15-13)14(17)16-9-10-3-4-12(16)7-10/h5-6,8,10,12H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQOFSIPPTZSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)N2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone |
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